2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
2-Methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound featuring a fused pyrroloquinoline core with a 4-oxo group and a 2-methylbenzamide substituent. Its structural complexity arises from the tricyclic pyrrolo[3,2,1-ij]quinoline system, which distinguishes it from simpler quinoline derivatives. Its synthesis involves multi-step protocols, often requiring specialized reagents and conditions to achieve the fused ring system and regioselective functionalization .
Properties
IUPAC Name |
2-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-2-3-5-16(12)19(23)20-15-10-13-6-7-17(22)21-9-8-14(11-15)18(13)21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQXHTYDFAHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic synthesis. One common approach may start with the formation of the pyrroloquinoline core through cyclization reactions, followed by the incorporation of the benzamide group. Reaction conditions often involve the use of strong acids or bases as catalysts, and high-temperature conditions to facilitate the cyclization and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up through process optimization and the utilization of continuous flow reactors. These methods enhance the efficiency and yield of the compound while minimizing the reaction time and reducing the generation of by-products. Purification processes such as recrystallization and chromatography are employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, forming oxo derivatives.
Reduction: : Reduction processes may target the carbonyl functionalities in the pyrroloquinoline ring.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, especially involving the aromatic benzamide portion.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Metal hydrides (such as sodium borohydride) or catalytic hydrogenation using palladium catalysts.
Substitution: : Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution under controlled temperatures.
Major Products
Oxidation: : Formation of carboxyl or ketone derivatives.
Reduction: : Conversion to alcohols or amines, depending on the targeted functional group.
Substitution: : Introduction of new functional groups like halides, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is studied for its potential as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
Biologically, this compound exhibits interesting interactions with enzymes and proteins, which makes it a candidate for investigating biochemical pathways. It can serve as a molecular probe in studies of enzyme inhibition and binding affinity.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structure suggests it may interact with specific biological targets, possibly leading to the development of new pharmaceuticals. Researchers investigate its efficacy in treating diseases linked to the pathways it affects.
Industry
Industrial applications include its use as a precursor in the manufacturing of specialty chemicals and pharmaceuticals. Its chemical stability and reactivity profile make it valuable in creating high-performance materials and active pharmaceutical ingredients.
Mechanism of Action
2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide interacts with molecular targets such as enzymes, binding to active sites and inhibiting their activity. This interaction disrupts specific biochemical pathways, resulting in the modulation of metabolic processes. The compound's mechanism of action is primarily driven by its ability to form stable complexes with its targets, altering their function and leading to downstream effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrroloquinoline core requires more intricate synthetic steps compared to monocyclic quinoline derivatives like 2-methyl-N-(quinolin-8-yl)benzamide .
- Substituents on the benzamide (e.g., methyl vs. hydroxy) significantly impact reaction pathways. For example, 2-hydroxy derivatives are often side products in nickel-catalyzed reactions, while methyl groups improve stability .
Reactivity and Catalytic Behavior
Table 2: Reactivity in Metal-Catalyzed Reactions
Key Observations :
- The N,N-bidentate coordination of 8-aminoquinoline amides is critical for reactivity in copper-catalyzed bromination, a feature that may be perturbed in the target compound due to its fused ring system .
- Methyl substituents on the benzamide improve compound stability but may reduce participation in certain catalytic cycles .
Biological Activity
2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure features a pyrroloquinoline core, which is significant for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.34 g/mol. The compound's structure allows for interactions with various biological targets due to its functional groups and rigid framework.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or modulator for specific pathways involved in cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anticancer Properties
The compound has demonstrated significant anticancer activity in vitro against several cancer cell lines. It inhibits cell proliferation and induces apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity is crucial for potential applications in neurodegenerative diseases.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
